Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
Brand Name: Vulcanchem
CAS No.: 1309982-35-1
VCID: VC0173387
InChI: InChI=1S/C14H20BNO4/c1-9-7-10(12(17)18-6)8-11(16-9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C(=O)OC
Molecular Formula: C14H20BNO4
Molecular Weight: 277.127

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

CAS No.: 1309982-35-1

Cat. No.: VC0173387

Molecular Formula: C14H20BNO4

Molecular Weight: 277.127

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate - 1309982-35-1

Specification

CAS No. 1309982-35-1
Molecular Formula C14H20BNO4
Molecular Weight 277.127
IUPAC Name methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate
Standard InChI InChI=1S/C14H20BNO4/c1-9-7-10(12(17)18-6)8-11(16-9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Standard InChI Key KZRUJMUSRFQBBV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a pyridine derivative with multiple functional groups strategically positioned on its aromatic ring. The compound is formally identified by the CAS Registry Number 1309982-35-1, which provides a unique identifier for this specific chemical entity. Its molecular formula is C14H20BNO4, indicating the presence of 14 carbon atoms, 20 hydrogen atoms, a single boron atom, one nitrogen atom, and 4 oxygen atoms in its structure. The molecular weight of this compound has been determined to be 277.127 g/mol, which is consistent with its molecular formula and structural arrangement. The IUPAC name, methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate, provides a systematic way to describe the compound's structure according to international chemical nomenclature standards.

Structural Features

The compound possesses several key structural elements that define its chemical identity and reactivity:

  • A pyridine core with substitutions at positions 2, 4, and 6

  • A methyl group at position 2 of the pyridine ring

  • A methyl ester group (methoxycarbonyl) at position 4

  • A pinacol boronic ester group at position 6

The structural representation can be described using standard chemical notation systems. The SMILES notation for this compound is: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C(=O)OC. This compact string encodes the complete connectivity pattern of all atoms in the molecule. Similarly, the InChI notation provides another standardized method for representing the chemical structure: InChI=1S/C14H20BNO4/c1-9-7-10(12(17)18-6)8-11(16-9)15-19-13(2,3)14(4,5)20-15. These notational systems enable precise digital representation of the compound's structure for database searches and computational analyses.

Structural Comparison with Related Compounds

This compound belongs to a family of boronic ester-substituted pyridine derivatives that share similar structural features but differ in the position and nature of substituents. Table 1 compares the structural features of this compound with related analogs found in the search results.

Table 1: Comparison of Structural Features Among Related Pyridine Boronic Esters

CompoundCore StructurePosition of Boronic EsterAdditional SubstituentsMolecular Weight (g/mol)
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinatePyridine (isonicotinate)Position 6Methyl at C2, Methoxycarbonyl at C4277.127
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinatePyridine (nicotinate)Position 5Methyl at C2, Methoxycarbonyl at C3277.13
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinatePyridine (nicotinate)Position 6Methoxycarbonyl at C3263.1 (calculated)

The subtle differences in substitution patterns among these compounds result in distinct chemical and physical properties, despite their structural similarities. These variations are particularly important in determining their reactivity patterns in synthetic applications.

Physical and Chemical Properties

Physical Properties

While detailed experimental physical property data for Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is limited in the available search results, some properties can be inferred from its structure and comparison with related compounds. The compound is likely a crystalline solid at room temperature, as is typical for many boronic ester derivatives. It would exhibit moderate polarity due to the presence of both polar functional groups (ester, boronic ester) and non-polar regions (methyl groups, aromatic ring).

Chemical Properties

The chemical properties of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate are primarily defined by its functional groups:

  • The pinacol boronic ester group at position 6 is particularly significant as it serves as a reactive handle for various transformations, especially cross-coupling reactions. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, enabling carbon-carbon bond formation.

  • The methyl ester group at position 4 provides an additional site for chemical modifications. It can participate in hydrolysis reactions to yield the corresponding carboxylic acid, or in reduction reactions to produce alcohols or aldehydes.

  • The pyridine nitrogen contributes to the compound's basicity and can coordinate with metals or serve as a nucleophile in certain reactions.

  • The methyl group at position 2 primarily influences the electronic properties of the pyridine ring, potentially affecting the reactivity of the other functional groups through electronic effects.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis of boronic ester derivatives like Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate typically requires careful control of reaction conditions. Palladium-catalyzed methods often employ catalysts such as Pd(dppf)Cl2 or Pd(PPh3)2Cl2, and bases such as potassium acetate or potassium phosphate. The reactions are typically conducted in anhydrous solvents like dioxane, THF, or DMF under an inert atmosphere to prevent oxidation of intermediates.

The regioselectivity of the borylation process would need to be carefully controlled, particularly when working with a disubstituted pyridine like methyl 2-methyl-isonicotinate, to ensure the boronic ester group is introduced specifically at the C6 position. This might be achieved through the use of directing groups or by starting from a suitable halogenated precursor where the halogen atom is already at the desired position.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary value of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate lies in its application as a building block in organic synthesis, particularly in cross-coupling reactions. The pinacol boronic ester functionality serves as an excellent partner in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds between the pyridine ring and various coupling partners.

In Suzuki-Miyaura coupling reactions, this compound would react with aryl or heteroaryl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds at the C6 position of the pyridine ring. This allows for the incorporation of the functionalized pyridine moiety into more complex molecular structures. The methyl ester group at position 4 and the methyl substituent at position 2 remain available for subsequent transformations, providing additional handles for structural elaboration.

Pharmaceutical Intermediates

Compounds like Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate are valuable in pharmaceutical synthesis due to the importance of pyridine derivatives in medicinal chemistry. The functionalized pyridine core present in this compound appears in numerous bioactive molecules and pharmaceutical agents. By utilizing this compound in cross-coupling reactions, medicinal chemists can access diverse libraries of substituted pyridines for biological evaluation.

The methyl ester group provides an additional point for structural diversification, as it can be converted to various other functional groups such as amides, alcohols, or aldehydes. This versatility makes the compound particularly useful in the synthesis of potential drug candidates or as a fragment in structure-activity relationship studies.

Material Science Applications

Functionalized pyridines like Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate may also find applications in material science, particularly in the development of functional materials such as organic light-emitting diodes (OLEDs), liquid crystals, or conducting polymers. The pyridine nitrogen can coordinate with metals, allowing for the construction of metallo-organic frameworks or coordination polymers. Additionally, the extended π-system of the pyridine ring, coupled with the ability to introduce various substituents through the boronic ester functionality, makes this compound potentially useful for developing materials with specific electronic or optical properties.

Reactivity Profile

Suzuki-Miyaura Coupling

The most significant aspect of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate's reactivity is its participation in Suzuki-Miyaura coupling reactions. In these transformations, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an organic halide or pseudohalide. The general reaction mechanism involves:

  • Oxidative addition of the aryl halide to the Pd(0) catalyst

  • Transmetalation with the boronic ester

  • Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst

The reaction conditions typically involve a palladium catalyst (such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with appropriate ligands), a base (K2CO3, K3PO4, or Cs2CO3), and a solvent system such as THF/H2O, dioxane/H2O, or DMF. The coupling reactions are usually conducted at elevated temperatures (60-100°C) for several hours.

Ester Hydrolysis and Functionalization

The methyl ester group in Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate can undergo various transformations:

  • Hydrolysis: Treatment with aqueous base (NaOH, KOH) would convert the methyl ester to the corresponding carboxylic acid, providing a handle for further functionalization through amide bond formation or esterification with different alcohols.

  • Reduction: The ester can be reduced to an alcohol using reducing agents such as LiAlH4 or NaBH4, opening avenues for additional transformations such as oxidation to aldehydes or conversion to other functional groups.

  • Amidation: Direct conversion of the ester to an amide can be achieved through reaction with amines, potentially in the presence of coupling agents or through aluminum amide intermediates.

Boronic Ester Transformations

Beyond cross-coupling reactions, the boronic ester functionality can participate in several other transformations:

  • Oxidation: The boronic ester can be oxidized to introduce a hydroxyl group at the C6 position, using oxidants such as hydrogen peroxide or sodium perborate.

  • Chan-Lam Coupling: The boronic ester can react with amines, phenols, or alcohols in the presence of copper catalysts to form C-N, C-O, or C-S bonds.

  • Protodeboronation: Under acidic conditions, the boronic ester can undergo protodeboronation to yield the deborylated pyridine derivative.

  • Conversion to other boron species: The pinacol boronic ester can be converted to other boron derivatives such as trifluoroborates or MIDA boronates, which exhibit different stability and reactivity profiles.

Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometric analysis of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate would be expected to show:

  • Molecular ion peak at m/z 277.127, corresponding to the [M]⁺ or [M+H]⁺ ion

  • Fragment ions corresponding to the loss of the pinacol group, methyl ester group, or other fragmentations typical of heteroaromatic compounds with multiple functional groups

High-resolution mass spectrometry would confirm the exact mass and elemental composition (C14H20BNO4), providing additional confirmation of the compound's identity.

Infrared Spectroscopy

The IR spectrum would display characteristic absorption bands including:

  • C=O stretching of the methyl ester (approximately 1700-1730 cm⁻¹)

  • C-O stretching of the ester and boronic ester groups (approximately 1200-1300 cm⁻¹)

  • C-H stretching of the methyl groups (approximately 2900-3000 cm⁻¹)

  • Aromatic C=C and C=N stretching of the pyridine ring (approximately 1400-1600 cm⁻¹)

  • B-O stretching of the boronic ester (approximately 1350-1380 cm⁻¹)

Comparison with Related Compounds

Structure-Property Relationships

Understanding the relationship between structural variations and properties is crucial for predicting and interpreting the behavior of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate and related compounds. Table 2 presents a comparison of key properties among structurally related pyridine boronic esters.

Table 2: Comparison of Properties Among Related Pyridine Boronic Esters

CompoundPosition of Boronic EsterPosition of EsterKey Reactivity DifferencesReference
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinatePosition 6Position 4Enhanced reactivity in cross-coupling due to activation by pyridine nitrogen
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinatePosition 5Position 3Different electronic effects due to meta relationship between ester and boronic ester
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinatePosition 6Position 3Lacks the steric and electronic influence of 2-methyl group

The position of functional groups on the pyridine ring significantly affects the electronic distribution and consequently the reactivity of these compounds. For instance, Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has the boronic ester at position 6 and the ester at position 4, creating a para relationship between these groups. This arrangement would result in different electronic effects compared to the meta relationship found in Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate.

Reactivity Comparisons

The reactivity of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate in Suzuki-Miyaura coupling reactions is likely influenced by several factors:

  • The electron-withdrawing effect of the pyridine nitrogen para to the boronic ester would enhance the electrophilicity of the boron atom, potentially facilitating the transmetalation step in cross-coupling reactions.

  • The presence of the methyl group at position 2 would provide a slight electron-donating effect, partially counterbalancing the electron-withdrawing nature of the pyridine ring and potentially influencing the coordination of catalysts or reactants.

  • The methyl ester at position 4 would exert an electron-withdrawing effect, further modulating the electronic properties of the pyridine ring and potentially affecting the reactivity of the boronic ester.

In comparison, related compounds with different substitution patterns would exhibit variations in their reactivity profiles. For example, Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate might show different selectivity in coupling reactions due to the different electronic environment around the boronic ester group.

Future Research Directions

Synthetic Methodology Development

Future research involving Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate could focus on developing improved synthetic methodologies for its preparation and functionalization:

  • Development of more efficient borylation methods that provide higher yields and selectivity.

  • Exploration of one-pot processes that combine borylation with subsequent transformations, streamlining synthetic sequences.

  • Investigation of alternative boron protecting groups that might offer different stability or reactivity profiles compared to the pinacol boronic ester.

Expansion of Application Scope

The utility of Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate could be expanded through:

  • Evaluation of its potential as a monomer for polymerization reactions, leading to novel materials with interesting electronic or optical properties.

  • Exploration of its utility in the synthesis of complex natural products or pharmaceutical compounds that contain functionalized pyridine moieties.

  • Investigation of metal complexation behavior, potentially leading to applications in catalysis or sensing technologies.

Structure-Activity Relationship Studies

For compounds derived from Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate through coupling reactions or other transformations, structure-activity relationship studies could reveal valuable insights:

  • Systematic variation of the coupling partners in Suzuki-Miyaura reactions to generate libraries of compounds for biological screening.

  • Investigation of the effect of modifying the ester functionality on biological activity or material properties.

  • Comparative studies with isomeric compounds to understand the impact of substitution patterns on various properties and activities.

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